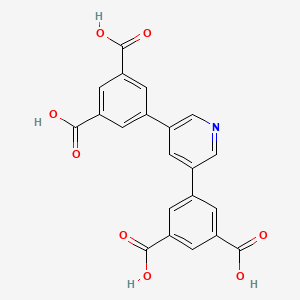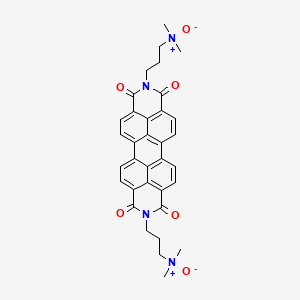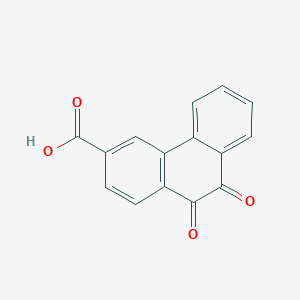
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H8O4 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism of Polycyclic Compounds : 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid is metabolized in rats into various conjugates and compounds, contributing to our understanding of aromatic hydrocarbon metabolism (Boyland & Sims, 1965).
Inhibition of Steroid 5α-Reductase : This compound has been evaluated for its potential as an inhibitor of human recombinant steroid 5α-reductase, providing insights into non-steroidal approaches for addressing hormonal imbalances (Abell, Brandt, Levy, & Holt, 1996).
Photocarboxylation of Phenanthrene : Research into the photocarboxylation of phenanthrene highlights the potential of this compound in organic synthesis, offering pathways for developing new chemical entities (Nikolaitchik, Rodgers, & Neckers, 1996).
Photooxidation of Phenanthrene : The conversion of phenanthrene under simulated environmental conditions to 9,10-epoxy-9,10-dihydrophenanthrene and other products offers insights into environmental chemistry and pollutant transformation (Patel, Politzer, Griffin, & Laseter, 1978).
Conversion to Hydrocarbons : The radical decarboxylation reaction for converting carboxylic acids into hydrocarbons, involving compounds like 9,10-dihydrophenanthrene, is significant for organic synthesis and chemical transformations (Barton, Dowlatshahi, Motherwell, & Villemin, 1980).
Molecular Structures and Substituent Effects : Understanding the molecular structures of 9,10-dihydrophenanthrene derivatives and the effects of various substituents on bond lengths contributes to the field of molecular chemistry (Suzuki, Ono, Nishida, Takahashi, & Tsuji, 2000).
Chemical Behavior under Acid Conditions : Studying the behavior of 9,10-dihydrophenanthrene derivatives in different acid systems enhances our understanding of chemical reactivity and stability under various conditions (Bushmelev, Genaev, Sal’nikov, & Shubin, 2011).
Propriétés
IUPAC Name |
9,10-dioxophenanthrene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O4/c16-13-10-4-2-1-3-9(10)12-7-8(15(18)19)5-6-11(12)14(13)17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFEYAEWKRYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(=O)O)C(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



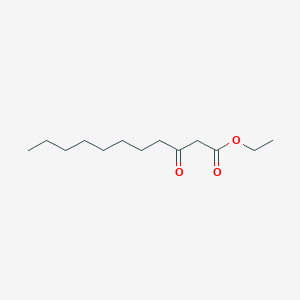



![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)
![2-[2-(2,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222470.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
![3,6-Bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-thienyl]-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8222484.png)
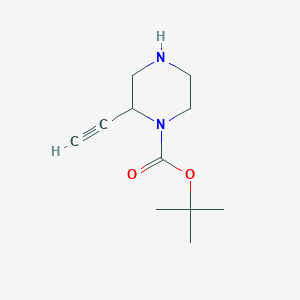
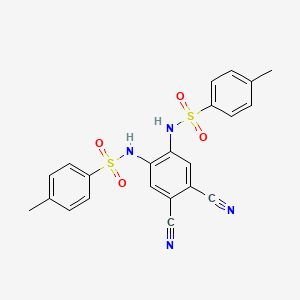
![2-Bromo-4-iododibenzo[b,d]furan](/img/structure/B8222499.png)

